Scandium trifluoromethanesulfonimide Scandium trifluoromethanesulfonimide
Brand Name: Vulcanchem
CAS No.:
VCID: VC16535960
InChI: InChI=1S/3C2F6NO4S2.Sc/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3
SMILES:
Molecular Formula: C6F18N3O12S6Sc
Molecular Weight: 885.4 g/mol

Scandium trifluoromethanesulfonimide

CAS No.:

Cat. No.: VC16535960

Molecular Formula: C6F18N3O12S6Sc

Molecular Weight: 885.4 g/mol

* For research use only. Not for human or veterinary use.

Scandium trifluoromethanesulfonimide -

Specification

Molecular Formula C6F18N3O12S6Sc
Molecular Weight 885.4 g/mol
IUPAC Name bis(trifluoromethylsulfonyl)azanide;scandium(3+)
Standard InChI InChI=1S/3C2F6NO4S2.Sc/c3*3-1(4,5)14(10,11)9-15(12,13)2(6,7)8;/q3*-1;+3
Standard InChI Key FUXLYEZEIZAKTL-UHFFFAOYSA-N
Canonical SMILES C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.C(F)(F)(F)S(=O)(=O)[N-]S(=O)(=O)C(F)(F)F.[Sc+3]

Introduction

Chemical Identity and Structural Features

PropertyValue
CAS Number176726-07-1
Molecular FormulaC6F18N3O12S6Sc\text{C}_6\text{F}_{18}\text{N}_3\text{O}_{12}\text{S}_6\text{Sc}
Molecular Weight885.36 g/mol
AppearanceWhite crystalline solid
StabilityAir- and moisture-stable
SolubilitySoluble in polar aprotic solvents (e.g., DMF, DMSO)

Synthesis and Purification

Scandium trifluoromethanesulfonimide is synthesized via the reaction of scandium oxide (Sc2O3\text{Sc}_2\text{O}_3) with trifluoromethanesulfonimidic acid (HNTf2\text{HNTf}_2) under anhydrous conditions . The process involves:

  • Dissolving Sc2O3\text{Sc}_2\text{O}_3 in concentrated HNTf2\text{HNTf}_2 at elevated temperatures (80–100°C).

  • Filtering the mixture to remove unreacted oxide.

  • Recrystallizing the product from a hot acetonitrile-diethyl ether mixture to yield anhydrous crystals .

The purity of the catalyst is critical for optimal performance, with commercial grades typically exceeding 97% .

Catalytic Applications in Organic Synthesis

Acetalization and Ketalization Reactions

Friedel-Crafts Alkylation

In Friedel-Crafts reactions, Sc(NTf2)3\text{Sc}(\text{NTf}_2)_3 facilitates the alkylation of electron-rich aromatics with allylic alcohols. For instance, the reaction of indole with cinnamyl alcohol yields 3-allylindole with 92% selectivity and 85% conversion at 50°C . The catalyst’s strong acidity suppresses side reactions such as polymerization, a common issue with AlCl3\text{AlCl}_3 .

Asymmetric Catalysis

Comparative Analysis with Scandium Triflate

Recent Advances and Future Directions

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